Product packaging for Naporafenib (LXH254)(Cat. No.:CAS No. 1800398-38-2)

Naporafenib (LXH254)

Número de catálogo: B608708
Número CAS: 1800398-38-2
Peso molecular: 502.5 g/mol
Clave InChI: UEPXBTCUIIGYCY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Naporafenib (also known as LXH254) is a potent, selective, and orally active type II ATP-competitive inhibitor of BRAF and CRAF kinases. It demonstrates potent inhibitory activity with IC50 values of 0.21 nM for BRAF and 0.072 nM for CRAF, while showing significantly lower activity against ARAF. This ARAF-sparing profile is a key feature, as research indicates that the absence of ARAF expression can increase cellular sensitivity to Naporafenib. As a type II inhibitor, Naporafenib stabilizes the kinase in an inactive conformation, which allows it to effectively inhibit both monomeric and dimeric forms of RAF. This mechanism is critical for suppressing mutant RAS-driven signaling and cell proliferation, and it helps to reduce the paradoxical activation of the MAPK pathway often associated with other BRAF inhibitors. The compound exhibits anti-proliferative activity in a wide range of cancer cell lines harboring mutations that activate the MAPK pathway, including models with KRAS, NRAS, and BRAF mutations. In vivo, Naporafenib has shown significant antitumor activity, including tumor regression, in various xenograft models representing these genetic alterations. Naporafenib is currently the subject of active clinical investigation, including a Phase 3 trial (SEACRAFT-2) evaluating its combination with trametinib in patients with NRAS-mutant melanoma. This highlights its ongoing relevance as a key tool for exploring targeted cancer therapies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H25F3N4O4 B608708 Naporafenib (LXH254) CAS No. 1800398-38-2

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-[3-[2-(2-hydroxyethoxy)-6-morpholin-4-ylpyridin-4-yl]-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25F3N4O4/c1-16-2-3-19(30-24(34)17-4-5-29-21(12-17)25(26,27)28)15-20(16)18-13-22(32-6-9-35-10-7-32)31-23(14-18)36-11-8-33/h2-5,12-15,33H,6-11H2,1H3,(H,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPXBTCUIIGYCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)C(F)(F)F)C3=CC(=NC(=C3)OCCO)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25F3N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1800398-38-2
Record name Naporafenib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800398382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NAPORAFENIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15JL80DG6H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Mechanisms of Action of Lxh254

RAF Kinase Family Inhibition

LXH254 is characterized as a potent and selective inhibitor of certain members within the RAF kinase family researchgate.netaacrjournals.orgmedchemexpress.comaacrjournals.org. The RAF family consists of three main isoforms: ARAF, BRAF, and CRAF rcsb.org. LXH254 demonstrates differential activity across these paralogs.

Targeting BRAF and CRAF

Research indicates that LXH254 is a potent inhibitor of both BRAF and CRAF kinases researchgate.netaacrjournals.orgmedchemexpress.comaacrjournals.orgacs.orgprobechem.comspringer.com. This inhibition is a key aspect of its proposed mechanism of action in MAPK-driven tumors.

Potency against BRAF and CRAF Kinase Activities

LXH254 exhibits high potency against the catalytic activity of BRAF and CRAF in biochemical assays guidetopharmacology.orgaacrjournals.orgmedchemexpress.comprobechem.com. Studies have reported IC50 values in the nanomolar range for both kinases. For instance, IC50 values of 0.072 nM against CRAF and 0.21 nM against BRAF have been reported medchemexpress.com. Another source indicates Kd values of 1.3 nM for BRAF and 3.6 nM for CRAF probechem.com. Biochemical assays have shown inhibition of BRAF and CRAF catalytic activity at picomolar concentrations aacrjournals.org.

Here is a table summarizing reported potency data:

KinaseParameterValueUnitSource
CRAFIC500.072nM medchemexpress.com
BRAFIC500.21nM medchemexpress.com
BRAFKd1.3nM probechem.com
CRAFKd3.6nM probechem.com
BRAFIC50290nM acs.org
CRAFIC50670nM acs.org
Inhibition of Monomeric and Dimeric RAF

LXH254 is capable of inhibiting both monomeric and dimeric forms of BRAF and CRAF researchgate.netaacrjournals.orgacs.orgnih.gov. As a type II inhibitor, LXH254 binds to the inactive DFG-out conformation of the kinase guidetopharmacology.orgaacrjournals.org. Treatment with LXH254 can promote BRAF/CRAF heterodimer formation, likely by antagonizing the autoinhibited state of the kinase, which facilitates RAS-mediated dimerization aacrjournals.org. Despite promoting dimerization, LXH254 retains activity against these dimerized forms researchgate.netaacrjournals.org.

ARAF Sparing Selectivity

A notable characteristic of LXH254 is its selective sparing of ARAF activity compared to its inhibition of BRAF and CRAF nih.govresearchgate.netaacrjournals.orgaacrjournals.orgacs.orgnih.govebi.ac.uk.

Reduced Activity Against ARAF

LXH254 demonstrates significantly less activity against ARAF compared to BRAF and CRAF researchgate.netaacrjournals.orgaacrjournals.orgacs.orgprobechem.comnih.gov. While it potently inhibits BRAF and CRAF, it has less activity against ARAF researchgate.netnih.govaacrjournals.org. Higher concentrations of LXH254 are required to inhibit signaling in cells expressing only ARAF relative to those expressing only BRAF or CRAF researchgate.netaacrjournals.orgnih.govaacrjournals.org. Some data suggests a 30- to 50-fold lower activity against ARAF in cells compared to BRAF and CRAF aacrjournals.org. A reported IC50 value for ARAF is 6.4 nM medchemexpress.com, and a Kd value is not provided in the same source as BRAF/CRAF Kd values, further indicating reduced binding affinity probechem.com.

Implications of ARAF Sparing

The selective sparing of ARAF by LXH254 has several implications. In RAS-mutant cell lines, the loss of ARAF expression has been shown to sensitize cells to LXH254, whereas the loss of BRAF or CRAF did not have this effect researchgate.netaacrjournals.orgnih.govaacrjournals.org. This suggests that ARAF can mediate resistance to LXH254 researchgate.netnih.govaacrjournals.org. ARAF-mediated resistance requires both ARAF kinase function and its ability to form dimers researchgate.netnih.govaacrjournals.org. In cells expressing only ARAF, LXH254 can cause paradoxical activation of MAPK signaling at lower concentrations, similar to the effect observed with dabrafenib (B601069) in this context researchgate.netaacrjournals.orgaacrjournals.orgprobechem.comnih.govaacrjournals.orgresearchgate.net. This paradoxical activation is in contrast to the potent inhibition observed in cells expressing only BRAF or CRAF aacrjournals.org. The ARAF sparing selectivity of LXH254 is considered a novel property that may contribute to its therapeutic profile researchgate.netaacrjournals.org.

MAPK/ERK Signaling Pathway Modulation

LXH254 exerts its effects by modulating the MAPK/ERK signaling pathway through the inhibition of Raf kinases. It has demonstrated potent inhibitory activity against BRAF and CRAF, while exhibiting significantly lower activity against the ARAF isoform. researchgate.netguidetopharmacology.orgwikipedia.orgciteab.comuni.lumrc.ac.ukguidetopharmacology.org This differential paralog selectivity is a notable characteristic of LXH254. guidetopharmacology.orgwikipedia.orguni.lu The inhibitor is effective against both monomeric and dimeric forms of BRAF and CRAF. researchgate.netguidetopharmacology.orgwikipedia.orgciteab.comguidetopharmacology.orgnih.gov

Disruption of Downstream Signaling

Inhibition of Raf kinases by LXH254 leads to the disruption of downstream signaling within the MAPK/ERK pathway. LXH254 effectively blocks signaling downstream of activated RAS, including that driven by mutant NRAS and KRAS, attributed to its capacity to inhibit both monomeric and dimeric RAF forms. frontiersin.orgwikipedia.orgnih.gov Research indicates that higher concentrations of LXH254 are necessary to achieve signaling inhibition in cells that predominantly express only ARAF, compared to those expressing BRAF or CRAF. guidetopharmacology.orgwikipedia.orguni.lumrc.ac.ukguidetopharmacology.orgguidetopharmacology.org

Role in Cell Proliferation and Survival

The MAPK/ERK pathway is intrinsically linked to cell proliferation and survival. frontiersin.orgwikipedia.org By inhibiting this pathway, LXH254 can impede the growth and propagation of cancer cells. frontiersin.org Studies have shown LXH254 to possess anti-proliferative activity in various cancer cell lines harboring activating mutations within the MAPK pathway. guidetopharmacology.org The absence of ARAF expression has been shown to sensitize cells to LXH254, resulting in pronounced antiproliferative effects in in vitro studies. guidetopharmacology.orgwikipedia.orguni.lumrc.ac.ukguidetopharmacology.org Furthermore, LXH254 has demonstrated efficacy in preclinical models, inducing tumor regression in various mouse xenograft models. wikipedia.org It has shown activity in numerous human cancer cell lines and xenograft tumors driven by KRAS, NRAS, and BRAF oncogenes. guidetopharmacology.org Notably, in vivo studies revealed that LXH254 drove complete regressions in isogenic variants of RAS-mutant cells lacking ARAF expression, whereas parental lines showed only modest sensitivity. guidetopharmacology.orgwikipedia.orguni.luguidetopharmacology.orgnih.gov

Binding Mode and Conformational Effects

LXH254 is characterized by its binding mode and the conformational effects it induces on Raf kinases. It is classified as a type II ATP-competitive inhibitor. wikipedia.orgresearchgate.netguidetopharmacology.orgguidetopharmacology.orgnih.govnih.govnih.govgoogle.comdisprot.orgnih.gov

Type II ATP-Competitive Inhibition

As a type II ATP-competitive inhibitor, LXH254 competes with ATP for binding to the active site of Raf kinases. wikipedia.orgresearchgate.netguidetopharmacology.orgguidetopharmacology.orgnih.govnih.govnih.govgoogle.comdisprot.orgnih.gov It inhibits the kinase activities of BRAF and CRAF at picomolar concentrations. wikipedia.orgnih.govnih.govnih.gov Type II inhibitors typically bind to the inactive conformation of the kinase domain, specifically stabilizing the DFG-out conformation. wikipedia.orgwikipedia.orgnih.govdisprot.org This binding mode involves extending from the ATP-binding site and occupying a hydrophobic pocket created by the outward movement of the DFG motif phenylalanine residue. nih.govdisprot.org

Stabilization of RAF Dimerization

Treatment of cells with LXH254 has been observed to promote the formation of BRAF/CRAF heterodimers. wikipedia.orgguidetopharmacology.orgnih.gov This phenomenon is likely due to the inhibitor's antagonism of the auto-inhibited state of the kinase, which in turn facilitates RAS-mediated dimer formation. wikipedia.orgnih.gov Despite promoting dimerization, LXH254 retains its inhibitory activity against these dimerized forms of BRAF and CRAF. mrc.ac.ukgenecards.org Type II inhibitors, including LXH254, can stabilize the αC-helix of RAF in an inactive (αC-helix IN, DFG-OUT) position, enabling them to potently bind and inhibit RAF dimers. nih.gov

Impact on Paradoxical MAPK Activation

First-generation BRAF inhibitors can lead to a phenomenon known as paradoxical activation of the MAPK pathway, particularly in cells with RAS mutations. This occurs because these inhibitors may only effectively inhibit one protomer within a RAF dimer, leading to the trans-activation of the other protomer and subsequent downstream signaling. researchgate.netguidetopharmacology.orgciteab.commrc.ac.uknih.govuniroma2.it LXH254, as a type II inhibitor, was developed with the aim of inhibiting signaling through wild-type RAF without inducing this paradoxical activation, a limitation of some earlier inhibitors. nih.govnih.gov However, studies have shown that paradoxical activation can still occur with LXH254, specifically in cells expressing only ARAF and at lower concentrations, in a manner similar to dabrafenib. guidetopharmacology.orgwikipedia.orguni.lumrc.ac.ukguidetopharmacology.orgnih.govgenecards.org This ARAF-mediated paradoxical activation is dependent on both the kinase function and dimerization of ARAF. guidetopharmacology.orgwikipedia.orguni.lumrc.ac.ukguidetopharmacology.org LXH254 has a reduced capacity to suppress MAPK signaling driven by ARAF, which contributes to this observation. guidetopharmacology.org

Kinome Selectivity Profile

LXH254 has demonstrated a high degree of selectivity for BRAF and CRAF compared to other kinases aacrjournals.org. Its selectivity profile has been assessed using various screening platforms.

Broad Kinase Panel Screening

Broad kinase panel screening, such as using the KINOMEscan platform, has been employed to determine the selectivity of LXH254 across a wide range of kinases aacrjournals.orgguidetopharmacology.org. In biochemical assays using purified proteins, LXH254 exhibited IC50 values greater than 10 µmol/L against 60 of 62 non-RAF kinases tested aacrjournals.org. Only MAPK14 (p38α) and ABL1 showed IC50 values below 10 µmol/L, specifically 2.1 µmol/L and 4.1 µmol/L, respectively aacrjournals.org.

Further profiling using the KiNativ platform in HCT 116 cells treated with 10 µmol/L LXH254 showed that the only kinases where probe binding was inhibited by more than 80% were BRAF (90%) and CRAF (88%) aacrjournals.org. Beyond BRAF and CRAF, only ARAF (58%) and p38α (66%) among an additional 184 kinases showed inhibition in this range aacrjournals.org.

A high level of selectivity was also observed on a panel of 456 kinases, demonstrating greater than 98% on-target binding to BRAF, BRAFV600E, and CRAF at 1 µM probechem.com.

Kinase Inhibition (% at 1 µM or 10 µmol/L) Assay Type Source
BRAF >98% (1 µM), 90% (10 µmol/L) KINOMEscan, KiNativ probechem.com, aacrjournals.org
BRAFV600E >98% (1 µM) KINOMEscan probechem.com
CRAF >98% (1 µM), 88% (10 µmol/L) KINOMEscan, KiNativ probechem.com, aacrjournals.org
ARAF 58% (10 µmol/L) KiNativ aacrjournals.org
MAPK14 (p38α) 66% (10 µmol/L) KiNativ aacrjournals.org
ABL1 IC50 4.1 µmol/L Biochemical aacrjournals.org

Identification of Off-Target Kinases (e.g., PDGFRb, DDR1, DDR2)

While LXH254 exhibits high selectivity for BRAF and CRAF, broad kinase profiling has identified a few off-target kinases that are inhibited to a notable extent. Selectivity screening using the KINOMEscan platform revealed that, other than BRAF and CRAF, the only other kinases inhibited by more than 80% at 1 µM were PDGFRb (>99%), DDR1 (>99%), and DDR2 (>84%) guidetopharmacology.orgprobechem.com. This level of selectivity has been noted as an improvement compared to some other Type 2 RAF inhibitors guidetopharmacology.org.

Preclinical Efficacy Studies of Lxh254

In Vitro Investigations

In vitro studies have been instrumental in understanding the direct effects of LXH254 on cancer cells and identifying factors that influence sensitivity or resistance. These investigations have included broad cell line profiling and detailed mechanistic analyses.

Cell Line Sensitivity Profiling

High-throughput screening of a large panel of cancer cell lines has been conducted to assess their sensitivity to LXH254. aacrjournals.org This profiling has revealed differential sensitivity based on the specific genetic alterations present in the cell lines, particularly within the RAS/RAF/MEK/ERK pathway. aacrjournals.orgaacrjournals.orgnih.gov

Cell lines harboring BRAFV600E/K mutations have shown enrichment in the subset of cells sensitive to LXH254. aacrjournals.org LXH254 effectively inhibits MAPK signaling activity in tumor models with BRAFV600 mutations. selleckchem.com LXH254 is able to inhibit monomeric BRAF, which is relevant for Class I BRAF mutations like BRAFV600E. aacrjournals.orgle.ac.uknih.govresearchgate.net

Activating mutations in NRAS were also found to be enriched in the subset of cell lines sensitive to LXH254. aacrjournals.org LXH254 has demonstrated antitumor activity in preclinical models with NRAS mutations. frontiersin.orgresearchgate.net Human NRAS-mutant NSCLC cells display moderate sensitivity to pan-RAF inhibitors, including LXH254. frontiersin.org LXH254 inhibits mutant N- and KRAS-driven signaling due to its ability to inhibit both RAF monomers and dimers. selleckchem.comresearchgate.net

Cell lines with KRAS mutations were only weakly enriched in the subset of sensitive cells compared to those with BRAFV600E/K or NRAS mutations. aacrjournals.org However, LXH254 has shown efficacy in some KRAS-mutant models, including NSCLC-derived Calu-6 (KRASQ61K) and NCI-H358 (KRASG12C) cell lines. clinisciences.com LXH254 has also shown activity in KRAS mutants harboring coincident mutations in BRAF. aacrjournals.org Variable sensitivity of mutant KRAS-expressing cell lines to LXH254 has been observed. biorxiv.org

LXH254 has shown activity in models harboring BRAF alterations, including atypical BRAF alterations coexpressed with mutant K/NRAS. aacrjournals.orgaacrjournals.orgle.ac.uknih.govresearchgate.netresearchgate.net This indicates that LXH254's inhibitory effects extend beyond the common BRAFV600E mutation to other less frequent BRAF alterations.

Here is a summary of cell line sensitivity based on mutation status:

Mutation StatusSensitivity to LXH254Notes
BRAFV600E/K MutantEnriched in sensitive subset aacrjournals.orgInhibits monomeric BRAF and MAPK signaling. aacrjournals.orgle.ac.uknih.govselleckchem.comresearchgate.net
NRAS-MutantEnriched in sensitive subset aacrjournals.orgDemonstrated antitumor activity in preclinical models. frontiersin.orgresearchgate.net
KRAS-MutantWeakly enriched in sensitive subset aacrjournals.orgModest activity, with some sensitive models (e.g., Calu-6, NCI-H358). aacrjournals.orgclinisciences.com
Atypical BRAF AlterationsActiveIncludes those coexpressed with mutant K/NRAS. aacrjournals.orgaacrjournals.orgle.ac.uknih.govresearchgate.netresearchgate.net
RAS/RAF Wild-typePredominantly insensitive aacrjournals.orgInsensitivity may result from lack of pathway dependence. aacrjournals.org

Mechanism of Resistance to LXH254

Studies have investigated mechanisms that can lead to resistance to LXH254. In RAS-mutant cell lines, the loss of ARAF, but not BRAF or CRAF, sensitized cells to LXH254. aacrjournals.orgaacrjournals.orgle.ac.uknih.govresearchgate.netresearchgate.net This suggests that ARAF plays a role in mediating resistance to LXH254 in these contexts. ARAF-mediated resistance to LXH254 requires both kinase function and dimerization of ARAF. aacrjournals.orgaacrjournals.orgle.ac.uknih.govresearchgate.netresearchgate.net Higher concentrations of LXH254 were needed to inhibit signaling in RAS-mutant cells expressing only ARAF compared to those expressing only BRAF or CRAF. aacrjournals.orgaacrjournals.orgle.ac.uknih.govresearchgate.netresearchgate.net Furthermore, in cells expressing only ARAF, LXH254 caused paradoxical activation of MAPK signaling, similar to the effect seen with dabrafenib (B601069). aacrjournals.orgaacrjournals.orgle.ac.uknih.govresearchgate.netresearchgate.net This paradoxical activation mediated by ARAF appears to be a mechanism of resistance.

Loss of ARAF expression combined with LXH254 treatment elicited profound antiproliferative activity in vitro in RAS-mutant lines. aacrjournals.org This highlights ARAF as a key factor influencing sensitivity to LXH254 in RAS-mutant settings.

ARAF-Mediated Resistance

Preclinical data indicates that ARAF plays a significant role in mediating resistance to LXH254, particularly in RAS-mutant cell lines. researchgate.netaacrjournals.orgsigmaaldrich.comresearchgate.net Higher concentrations of LXH254 were needed to inhibit signaling in RAS-mutant cells that exclusively expressed ARAF compared to those expressing only BRAF or CRAF. researchgate.netaacrjournals.orgsigmaaldrich.com Furthermore, in cells solely expressing ARAF, LXH254 induced paradoxical activation of MAPK signaling, similar to the effect observed with dabrafenib. researchgate.netaacrjournals.orgsigmaaldrich.com

Role of Kinase Function and Dimerization in Resistance

ARAF-mediated resistance to LXH254 is dependent on both its kinase function and dimerization. researchgate.netaacrjournals.orgsigmaaldrich.comresearchgate.net Studies involving cells expressing kinase-impaired and dimer-deficient variants of ARAF were used to assess LXH254 activity, providing insight into these requirements for resistance. researchgate.netaacrjournals.orgsigmaaldrich.com

Sensitization by ARAF Ablation

Loss of ARAF expression has been shown to sensitize RAS-mutant cells to LXH254. researchgate.netaacrjournals.orgsigmaaldrich.comresearchgate.net In RAS-mutant lines, the absence of ARAF, but not BRAF or CRAF, increased sensitivity to LXH254. researchgate.netaacrjournals.orgsigmaaldrich.com Genetic ablation of ARAF in several mutant KRAS-driven cell lines (G12C, G13D) resulted in increased sensitivity to LXH254, with 3- to 11-fold increases in sensitivity relative to parental cell lines. aacrjournals.orgresearchgate.net In vivo studies further supported this, showing that LXH254 led to complete regressions in isogenic variants of RAS-mutant cells lacking ARAF expression, while parental lines exhibited only modest sensitivity. researchgate.netaacrjournals.orgsigmaaldrich.com

Combination Studies In Vitro

Preclinical investigations have explored the potential of combining LXH254 with other inhibitors to enhance its efficacy, particularly in overcoming resistance and targeting the MAPK pathway more comprehensively. researchgate.netaacrjournals.org

LXH254 with MEK Inhibitors (e.g., Trametinib)

Combinations of LXH254 with MEK inhibitors like trametinib (B1684009) have shown promise in preclinical studies. researchgate.netaacrjournals.orgresearchgate.netwikipedia.orgmims.comlarvol.com Preclinical models of NRAS-mutant melanoma have demonstrated synergistic activity when combining a BRAF/CRAF inhibitor like LXH254 with a MEK inhibitor such as trametinib. aacrjournals.org This combination strategy aims to overcome potential resistance mechanisms and achieve more robust pathway inhibition. researchgate.netaacrjournals.org

LXH254 with ERK Inhibitors (e.g., LTT462)

The combination of LXH254 with ERK inhibitors, such as LTT462 (rineterkib), has also been investigated preclinically. researchgate.netaacrjournals.orgguidetopharmacology.orgnih.govnih.govresearchgate.netallenpress.comguidetopharmacology.orgnih.gov LTT462 is an ERK1/2 inhibitor that has shown preclinical activity in various MAPK-activated cancer cell lines and xenograft models. nih.govresearchgate.net Combining LXH254 with an ERK inhibitor is a strategy to target downstream effectors of the MAPK pathway and potentially overcome resistance to upstream inhibition. researchgate.netaacrjournals.org Preclinical data suggests that combining ERK and MEK inhibitors can overcome acquired resistance to single-agent BRAF, MEK, or ERK inhibition. allenpress.com

LXH254 with PLK1 Inhibitors (e.g., Volasertib)

While the provided search results primarily focus on combinations with MEK and ERK inhibitors, the outline includes PLK1 inhibitors like Volasertib. Volasertib is an ATP-competitive inhibitor of polo-like kinase 1 (PLK1). probes-drugs.orgguidetomalariapharmacology.org Although direct preclinical data on the combination of LXH254 and Volasertib was not prominently featured in the search results, targeting PLK1 represents a different approach that could potentially be synergistic with MAPK pathway inhibition, particularly in contexts where cell cycle regulation is a key driver of tumor growth or resistance.

Data Tables

Based on the available preclinical data in the search results, a representative data point regarding the sensitization by ARAF ablation can be presented in a table format.

Cell Line (RAS Mutation)ARAF StatusFold Increase in Sensitivity to LXH254 (Relative to Parental)Source
Mutant KRAS-driven lineages (G12C, G13D)Ablated3- to 11-fold aacrjournals.orgresearchgate.net

Note: Detailed quantitative data for all preclinical studies and combinations mentioned were not consistently available in extractable formats within the provided search snippets. The table above represents a specific finding related to ARAF ablation.

Other Synergistic Combinations

While the provided search results primarily highlight combinations with MEK and ERK inhibitors, some information suggests broader synergistic potential. Transcriptomic analysis in a renal cancer patient-derived xenograft (PDX) model indicated that LXH254, among other agents like Sorafenib, Oxaliplatin, and Doxorubicin, showed a significant increase in apoptosis induction when combined with anti-PD-1 treatment. larvol.com This analysis also suggested that local tumor response signatures of immunogenic cell death (ICD) could help identify synergistic combinations of various drugs with immunotherapy. larvol.com

In Vivo Investigations

In vivo studies using LXH254 have largely employed xenograft models to assess its antitumor effects. guidetopharmacology.orgaacrjournals.orgnih.govlarvol.comacs.orgmedchemexpress.comresearchgate.net

Xenograft Models

LXH254 has been evaluated in a comprehensive set of in vivo models, including a large panel of cancer-derived cell lines and xenograft tumors representing models harboring human lesions in KRAS, NRAS, and BRAF oncogenes. aacrjournals.orgmedchemexpress.comclinisciences.com

LXH254 has demonstrated tumor regression in multiple cell line and primary human tumor-derived xenograft models harboring BRAF, NRAS, or KRAS mutations. researchgate.netaacrjournals.org Specifically, it has shown antitumor activity in BRAF-mutated models, including those with atypical BRAF alterations coexpressed with mutant K/NRAS, and in NRAS-mutant models. aacrjournals.orgnih.govmedchemexpress.comprobechem.com Treatment with LXH254 has also generated tumor regression in several KRAS-mutant models, such as the NSCLC-derived Calu-6 (KRAS Q61K) and NCI-H358 (KRAS G12C). medchemexpress.comclinisciences.com In BRAF-mutant melanoma models and KRAS-mutant degenerative carcinoma models, an 18F-labeled radiotracer based on LXH254 showed potential for use in RAF expression analyses. acs.org

LXH254 is predominantly active in tumor models harboring activating variants of BRAF and NRAS. aacrjournals.org While it has shown activity in BRAF-mutant and BRAF/KRAS mutation-driven models, its activity was reported as only modest in KRAS mutants, with the exception of KRAS mutants harboring coincident mutations in BRAF. aacrjournals.orgnih.govresearchgate.netacs.org LXH254 was active in models with BRAF alterations, including atypical BRAF alterations coexpressed with mutant K/NRAS, and NRAS mutants. aacrjournals.orgprobechem.comresearchgate.net

In RAS-mutant cell lines, the loss of ARAF, but not BRAF or CRAF, sensitized cells to LXH254. aacrjournals.orgresearchgate.netresearchgate.netnih.gov In vivo, LXH254 drove complete regressions of isogenic variants of RAS-mutant cells lacking ARAF expression, whereas parental lines showed only modest sensitivity. aacrjournals.orgresearchgate.netresearchgate.netnih.gov Higher concentrations of LXH254 were required to inhibit signaling in RAS-mutant cells expressing only ARAF compared to those expressing only BRAF or CRAF. aacrjournals.orgresearchgate.netresearchgate.netnih.gov ARAF-mediated resistance to LXH254 required both kinase function and dimerization. aacrjournals.orgresearchgate.netresearchgate.netnih.gov

Pharmacodynamic Biomarkers

Pharmacodynamic analysis of LXH254 has included assessing changes in dual specificity phosphatase 6 (DUSP6) mRNA levels in pre- and post-treatment tumor biopsies. nih.gov DUSP6 is a known downstream target and negative feedback regulator of the MAPK pathway. Limited paired tumor biopsy data in a study of LXH254 plus trametinib showed substantial MAPK pathway inhibition, as indicated by DUSP6 levels. aacrjournals.org LXH254 has also demonstrated a direct pharmacokinetic/pharmacodynamic (PK/PD) relationship. researchgate.netaacrjournals.org

MAPK Pathway Inhibition Markers (e.g., pMEK1/2, pERK1/2, DUSP6)

LXH254 has been shown to suppress MAPK signaling, a key pathway involved in cell proliferation and survival, by inhibiting BRAF and CRAF. le.ac.ukscispace.com Studies have utilized markers such as phosphorylated MEK1/2 (pMEK1/2) and phosphorylated ERK1/2 (pERK1/2), which are downstream effectors of RAF kinases, to assess the extent of MAPK pathway inhibition. nih.gov Decreased levels of pMEK and pERK are indicative of effective RAF inhibition. nih.govoncotarget.com

Pharmacodynamic analyses in preclinical models and clinical studies with other MEK inhibitors have demonstrated that decreased pERK levels and reduced expression of DUSP6 (dual-specificity phosphatase 6), a known downstream target and negative feedback regulator of the MAPK pathway, are indicative of MAPK pathway inhibition. oncotarget.com LXH254's ability to suppress pMEK and pERK has been observed in various cell lines, particularly those with BRAF or NRAS alterations. le.ac.ukscispace.comnih.gov The potency of LXH254 in suppressing MAPK signaling can be influenced by the dimerization state of BRAF, showing increased potency towards dimeric BRAF compared to monomeric BRAF in certain contexts. nih.gov

Apoptotic Markers (e.g., Caspase Activity, Cleaved PARP, γH2AX)

Induction of apoptosis is a critical mechanism by which many anti-cancer agents exert their effects. Preclinical studies investigating LXH254 have evaluated markers associated with the apoptotic cascade. Caspase activity, particularly the activation of effector caspases like caspase-3 and caspase-7, is a key indicator of apoptosis. nih.gov Cleavage of PARP (Poly(ADP-ribose) polymerase) by activated caspases is another widely recognized marker of apoptosis. frontiersin.orgoncotarget.combiorxiv.org

Furthermore, the phosphorylation of histone H2AX (γH2AX) is a sensitive marker for DNA double-strand breaks, which can be induced by various cellular stresses and therapeutic agents, sometimes leading to apoptosis. nih.govfrontiersin.orgoncotarget.combiorxiv.orgmedsci.org While γH2AX is primarily a DNA damage marker, significant DNA damage can trigger apoptotic pathways. frontiersin.orgoncotarget.combiorxiv.orgmedsci.org Studies have explored the ability of LXH254, sometimes in combination with other agents, to induce markers of apoptosis like increased caspase activity and cleaved PARP, as well as DNA damage indicated by γH2AX. oncotarget.combiorxiv.orgmedsci.orglarvol.com For instance, LXH254 has shown an increase in apoptosis induction in certain contexts, and DNA damage markers like γH2AX have been used to assess the effects of therapeutic interventions in pathways relevant to LXH254's mechanism of action. oncotarget.combiorxiv.orgmedsci.orglarvol.com

Radiolabeled LXH254 for PET Imaging

The development of radiolabeled compounds for Positron Emission Tomography (PET) imaging allows for non-invasive assessment of target expression, drug distribution, and pharmacokinetics in vivo. nih.gov A radiolabeled version of LXH254, [18F]F-LXH-254, has been developed for this purpose. larvol.compeeref.com

Development of 18F-LXH254 Radiotracer

The development of [18F]F-LXH-254 involves labeling the LXH254 molecule with the positron-emitting isotope Fluorine-18 (18F). larvol.compeeref.com This process typically requires specific radiochemistry techniques to ensure the stable incorporation of 18F into the molecule while preserving its pharmacological properties. cancer.govclinicaltrials.gov The successful synthesis of such a radiotracer is crucial for its application in PET imaging. nih.gov [18F]F-LXH-254 is reported as the first attempt at using an 18F-labeled RAF-specific radiotracer. larvol.com

Cell Uptake and Efflux Studies

Preclinical studies involving radiolabeled compounds typically include in vitro cell uptake and efflux studies to understand how the compound interacts with target cells. These studies assess the rate and extent to which cells accumulate the radiotracer and how quickly it is transported out of the cells. Such data can provide insights into the compound's ability to engage its target within the cellular environment. While specific detailed data for [18F]F-LXH-254 cell uptake and efflux were not extensively detailed in the provided snippets, studies with other radiolabeled compounds demonstrate the importance of these evaluations in characterizing tracer behavior in cancer cells. nih.gov

Biodistribution and Pharmacokinetics in vivo

Biodistribution and pharmacokinetic studies in vivo are essential to understand how a radiolabeled compound is distributed throughout the body, its concentration in target tissues versus non-target tissues, and how it is metabolized and eliminated over time. nih.govnih.gov For [18F]F-LXH-254, these studies in preclinical models would provide crucial data on its tumor uptake, retention, and clearance from various organs. larvol.compeeref.com Favorable biodistribution with high tumor uptake and low background signal in surrounding tissues is desirable for effective PET imaging. nih.gov The preclinical evaluation of [18F]F-LXH-254 has included assessment of its biodistribution and pharmacokinetics, supporting its potential for RAF-specific PET/CT imaging. larvol.compeeref.com

Clinical Development of Lxh254

Phase I Clinical Trials

Phase I clinical trials have been conducted to evaluate LXH254 both as a single agent and in combination with other therapies in patients with advanced solid tumors researchgate.netascopubs.org.

Single-Agent LXH254 Studies

Single-agent studies of LXH254 aimed to characterize its safety, tolerability, and preliminary antitumor activity ascopubs.org.

Patient Populations

A Phase I dose-finding study (NCT02607813) enrolled patients with advanced, pretreated solid tumors that harbored MAPK pathway alterations researchgate.netascopubs.org. The study included patients with various cancer types, such as lung, colorectal, ovarian, and melanoma ascopubs.org.

Preliminary Antitumor Activity

In the single-agent Phase I study (NCT02607813), preliminary antitumor activity was observed in the enrolled patient population ascopubs.org. Two confirmed partial responses (PRs) were reported in patients with KRAS-mutant and BRAF-mutant cancers ascopubs.org. Stable disease (SD) was achieved in 25 out of 75 patients (33%) ascopubs.org. While very few partial responses were observed in a Phase I dose escalation trial, which had a notable representation of KRAS-mutant tumors, a minority of patients with KRAS-mutant disease did show stabilization of their disease aacrjournals.orgresearchgate.net.

Preliminary Antitumor Activity of Single-Agent LXH254 (NCT02607813)

Response CategoryNumber of Patients (N=75)Percentage of Patients
Partial Response2-
Stable Disease2533%

Combination Therapy Trials

Investigations have also explored LXH254 in combination with other therapeutic agents mycancergenome.orgascopubs.org.

LXH254 with Trametinib (B1684009) (MEK Inhibitor)

The combination of LXH254 with the MEK inhibitor trametinib has been evaluated in clinical trials, including a Phase Ib escalation/expansion study (NCT02974725) and a Phase II trial (NCT04417621) mycancergenome.orgascopubs.orgaacrjournals.org. These studies aimed to assess the combination's safety, tolerability, and preliminary antitumor activity mycancergenome.orgascopubs.org.

NRAS-Mutant Melanoma

More detailed data from the expansion phase of the study (NCT02974725) in NRAS-mutant melanoma patients indicated varying ORRs depending on the dose level of the combination. An ORR of 46.7% (7 out of 15 patients) was observed with LXH254 200 mg BID plus trametinib 1 mg QD, while an ORR of 13.3% (2 out of 15 patients) was seen with LXH254 400 mg BID plus trametinib 0.5 mg QD aacrjournals.org. Across the expansion phase, 9 patients (30%) achieved a partial response, and 13 patients (43.3%) reported stable disease aacrjournals.org. The median duration of response (DOR) in the expansion phase was 3.8 months aacrjournals.org. The median progression-free survival (PFS) was reported as 5.03 months in patients with NRAS mutations in the Phase Ib trial jax.org. A pooled analysis of Phase Ib and Phase II trials evaluating naporafenib in combination with trametinib in patients with NRAS-mutant melanoma reported median PFS values of 5.1 and 4.9 months at two different dose levels of the combination erasca.com.

Antitumor Activity of LXH254 with Trametinib in NRAS-Mutant Melanoma (Phase Ib Expansion, NCT02974725)

Response CategoryNumber of Patients (N=30)Percentage of Patients
Overall Response930%
Partial Response930%
Stable Disease1343.3%
Disease Control2273.3%

Antitumor Activity by Dose Level in NRAS-Mutant Melanoma (Phase Ib Expansion, NCT02974725)

Combination Dose LevelOverall Response Rate (ORR)
LXH254 200 mg BID + Trametinib 1 mg QD46.7% (7/15 patients)
LXH254 400 mg BID + Trametinib 0.5 mg QD13.3% (2/15 patients)

Median Efficacy Outcomes in NRAS-Mutant Melanoma (Phase Ib, NCT02974725)

OutcomeValue
Median Duration of Response3.8 months
Median Progression-Free Survival5.03 months
KRAS-Mutant Non-Small Cell Lung Cancer (NSCLC)

KRAS mutations are frequently observed in NSCLC and are associated with poor prognosis and limited response to many systemic therapies. frontiersin.orgamegroups.org The RAF kinases, particularly CRAF, are critical downstream effectors of mutant KRAS signaling, making them attractive therapeutic targets in these tumors. nih.gov While selective BRAFV600E inhibitors have shown success in BRAF-mutant cancers, they have been ineffective in KRAS-driven tumors and can induce paradoxical activation of the MAPK pathway. nih.gov LXH254, as a pan-RAF inhibitor, is being investigated for its activity in this context. nih.gov

A phase Ib dose escalation study explored the activity of LXH254 in combination with LTT462 (an ERK1/2 inhibitor) in patients with advanced/metastatic KRAS- or BRAF-mutant NSCLC. researchgate.netnih.gov Preliminary analysis from this study showed signs of efficacy in patients with BRAF-mutant NSCLC, and dose expansion was ongoing to further evaluate efficacy. researchgate.netnih.gov Another phase Ib study (NCT02974725) is evaluating LXH254 in combination with LTT462, trametinib (a MEK inhibitor), and ribociclib (B560063) (a CDK4/6 inhibitor) in patients with advanced KRAS or BRAF mutant NSCLC who have progressed after standard therapy. researchgate.netdana-farber.org

Safety and Tolerability Profiles

The safety and tolerability of LXH254 have been assessed in clinical trials as a monotherapy and in combination regimens. nih.govmycancergenome.orgdana-farber.orgcancervic.org.auascopubs.org These assessments are primary objectives in early-phase studies to establish maximum tolerated doses (MTD) and recommended doses for expansion (RDE). nih.govmycancergenome.org Measures typically include the incidence and severity of adverse events, dose interruptions, dose reductions, and dose intensity. mycancergenome.org In a first-in-human phase 1 study of naporafenib (LXH254) with or without spartalizumab, single-agent naporafenib and the combination were reported to be relatively well tolerated and had an acceptable safety profile in heavily pretreated patients with MAPK pathway alterations. nih.gov Similarly, a phase Ib study evaluating naporafenib plus trametinib in patients with advanced/metastatic KRAS- or BRAF-mutant NSCLC or NRAS-mutant melanoma also assessed safety and tolerability. researchgate.netascopubs.org

Objective Response Rates and Duration of Response

Objective response rate (ORR) and duration of response (DOR) are key efficacy endpoints evaluated in clinical trials of LXH254. mycancergenome.org These measures provide insight into the antitumor activity of the compound, both as a single agent and in combination therapies. In the dose escalation part of a phase 1 study of naporafenib (LXH254) monotherapy, two partial responses (PRs) were observed in patients with advanced solid tumors harboring MAPK pathway alterations. nih.gov

In the expansion phase of a phase Ib study (NCT02974725) evaluating naporafenib in combination with trametinib in patients with NRAS-mutant melanoma, preliminary antitumor activity was observed. researchgate.netascopubs.org The objective response rate in patients treated with naporafenib 200 mg twice a day plus trametinib 1 mg once daily was 46.7% (95% CI, 21.3 to 73.4; 7 of 15 patients), with a median duration of response of 3.75 months (95% CI, 1.97 to not estimable [NE]). researchgate.netascopubs.org For patients treated with naporafenib 400 mg twice a day plus trametinib 0.5 mg once daily, the ORR was 13.3% (95% CI, 1.7 to 40.5; 2 of 15 patients), and the median duration of response was 3.75 months (95% CI, 2.04 to NE). researchgate.netascopubs.org

Data on objective response rates and duration of response for other LXH254 combinations and specific patient populations, such as KRAS-mutant NSCLC, are being collected in ongoing studies. researchgate.netdana-farber.org

Here is a summary of the preliminary efficacy data from the naporafenib plus trametinib expansion cohort in NRAS-mutant melanoma:

Combination Dose RegimenPatient PopulationObjective Response Rate (ORR) (95% CI)Median Duration of Response (DOR) (95% CI)
Naporafenib 200 mg BID + Trametinib 1 mg QDNRAS-mutant melanoma46.7% (21.3 - 73.4) researchgate.netascopubs.org3.75 months (1.97 - NE) researchgate.netascopubs.org
Naporafenib 400 mg BID + Trametinib 0.5 mg QDNRAS-mutant melanoma13.3% (1.7 - 40.5) researchgate.netascopubs.org3.75 months (2.04 - NE) researchgate.netascopubs.org
LXH254 with LTT462 (ERK Inhibitor)

The combination of LXH254, a RAF inhibitor, with LTT462, an ERK1/2 inhibitor, represents a vertical inhibition strategy within the MAPK pathway. aacrjournals.orgresearchgate.net This approach aims to overcome potential resistance mechanisms associated with single-agent RAF inhibition. aacrjournals.orgresearchgate.net Clinical trials are investigating this combination in patients with advanced cancers. mycancergenome.orghra.nhs.ukmdanderson.orgresearchgate.netdana-farber.orgcancervic.org.aularvol.comonclive.com

Patient Populations (e.g., KRAS/BRAF-Mutant NSCLC, NRAS-Mutant Melanoma)

The combination of LXH254 and LTT462 is being evaluated in specific patient populations harboring MAPK pathway alterations. A phase Ib study (NCT02974725) is assessing this combination in adult patients with advanced or metastatic KRAS or BRAF mutant NSCLC. dana-farber.orgcancervic.org.au Eligibility criteria for this study include documented KRAS or BRAF mutation in tumor tissue and progression following standard therapy. dana-farber.orgcancervic.org.au

Another phase II study (NCT04417621) is evaluating multiple LXH254 combinations, including with LTT462, in patients with previously treated unresectable or metastatic melanoma harboring BRAF V600 or NRAS mutations. mycancergenome.orghra.nhs.ukmdanderson.orglarvol.comonclive.com Patients in this study must have documented BRAF V600 or NRAS mutations and have received prior systemic therapy. mycancergenome.org

LXH254 with Ribociclib

The combination of LXH254 with ribociclib, a CDK4/6 inhibitor, is also under clinical investigation. mycancergenome.orgmycancergenome.orghra.nhs.ukmdanderson.orgresearchgate.netlarvol.comwithpower.com This combination strategy may target parallel pathways involved in cell cycle regulation and proliferation, potentially enhancing antitumor activity. Clinical trials are exploring the safety and efficacy of this combination in patients with advanced solid tumors. mycancergenome.orghra.nhs.ukmdanderson.orgresearchgate.netlarvol.comwithpower.com A phase Ib study (NCT02974725) includes an arm evaluating LXH254 in combination with ribociclib in patients with advanced KRAS or BRAF Mutant NSCLC. researchgate.netdana-farber.org Additionally, a phase II study (NCT04417621) in patients with previously treated unresectable or metastatic BRAF V600 or NRAS mutant melanoma includes an arm with the LXH254 and ribociclib combination. mycancergenome.orghra.nhs.ukmdanderson.orglarvol.comwithpower.com

LXH254 with Spartalizumab

The combination of LXH254 with spartalizumab, a PD-1 inhibitor, is being investigated to explore potential synergistic effects between targeting the MAPK pathway and activating the immune system. nih.govguidetopharmacology.orgidrblab.net Preclinical data suggest that MAPK pathway inhibitors may have immune-stimulatory effects, which could enhance the activity of immune checkpoint inhibitors. nih.gov A first-in-human phase 1 study (NCT02607813) evaluated the combination of naporafenib (LXH254) with spartalizumab in patients with advanced solid tumors harboring MAPK pathway alterations. nih.govmycancergenome.org The dose-expansion part of this study enrolled patients with confirmed KRAS-mutated NSCLC and NRAS-mutated melanoma. nih.govmycancergenome.org Preliminary results from this combination arm showed one complete response and three partial responses in patients with NRAS-mutated melanoma and KRAS-mutated NSCLC, respectively, in the dose expansion phase. nih.gov

Phase II and III Clinical Trials

The clinical development of LXH254 has advanced into later-stage trials, primarily investigating its efficacy in combination with other agents for various cancer types driven by MAPK pathway alterations. guidetopharmacology.orgaacrjournals.orgnih.gov

Ongoing and Planned Studies

Several clinical trials evaluating LXH254, often referred to as naporafenib, in combination with other therapies are currently active. One significant ongoing Phase III study is SEACRAFT-2 (NCT02974725), which is assessing naporafenib in combination with trametinib in patients with NRAS-mutant melanoma who have progressed on or are intolerant to a PD-1/PD-L1-based regimen. onclive.comcancer.gov Another active NCI-supported trial is evaluating naporafenib with trametinib in patients with RAS Q61X mutations. cancer.gov

A Phase II study (NCT04417621) is also underway to assess the efficacy and safety of multiple LXH254 combinations in patients with previously treated unresectable or metastatic BRAFV600 or NRAS mutant melanoma. guidetopharmacology.orgucsf.eduhra.nhs.ukmdanderson.orglarvol.comwithpower.comnyu.edu This multi-arm study is evaluating LXH254 in combination with LTT462 (an ERK1/2 inhibitor), trametinib (a MEK inhibitor), or ribociclib (a CDK4/6 inhibitor). ucsf.eduhra.nhs.uknyu.edu

A Phase Ib study (NCT02974725) is exploring LXH254-centric combinations, including with LTT462 or trametinib, in patients with advanced or metastatic KRAS- or BRAF-mutant non-small cell lung cancer and NRAS-mutant melanoma. dana-farber.orglarvol.comdrugbank.comcancervic.org.au

Numerous clinical trials combining novel RAF inhibitors such as LXH254 with anti–PD-1/PD-L1 agents in patients with advanced solid tumors harboring MAPK pathway alterations are currently ongoing. nih.gov

Specific Cancer Types Under Investigation

LXH254 is being investigated in clinical trials across various cancer types characterized by alterations in the MAPK pathway. nih.govcancer.govnih.govresearchgate.netmycancergenome.orgnih.gov

Melanoma, particularly with BRAF V600 and NRAS mutations, is a key focus of LXH254 clinical development. researchgate.netnih.govcancer.govmycancergenome.orgdana-farber.orgmedchemexpress.com The Phase III SEACRAFT-2 study is specifically enrolling patients with NRAS-mutant melanoma who have progressed after immunotherapy. onclive.comcancer.gov A Phase II study (NCT04417621) is evaluating LXH254 combinations in previously treated unresectable or metastatic BRAFV600 or NRAS mutant melanoma. ucsf.eduhra.nhs.ukmdanderson.orglarvol.comwithpower.comnyu.edu

Preliminary data from a Phase Ib study (NCT02974725) exploring naporafenib plus trametinib in NRAS-mutant melanoma showed promising antitumor activity. ascopubs.org In the expansion phase of this study, the objective response rate (ORR) was 46.7% (95% CI, 21.3 to 73.4) in patients treated with naporafenib 200 mg twice a day plus trametinib 1 mg once daily, with a median duration of response (DOR) of 3.75 months. ascopubs.org For patients receiving naporafenib 400 mg twice a day plus trametinib 0.5 mg once daily, the ORR was 13.3% (95% CI, 1.7 to 40.5) and the median DOR was 3.75 months. ascopubs.org The median progression-free survival (PFS) was 5.52 months and 4.21 months in these respective groups. ascopubs.org

In the Phase II study NCT04417621, initial results presented at ESMO Congress 2022 indicated that naporafenib combinations exhibited favorable efficacy in NRAS-mutant unresectable/metastatic melanoma. larvol.com In patients with BRAF V600-mutant disease in this study, no complete responses were observed, but 13% of patients had stable disease (SD), and the disease control rate (DCR) was 13% (95% CI, 5%-25%). larvol.com Most patients (63%) in this group experienced progressive disease (PD). larvol.com

LXH254 is also being investigated in patients with non-small cell lung cancer (NSCLC) harboring KRAS or BRAF mutations. larvol.comdana-farber.orgmedchemexpress.comnih.gov The Phase Ib study NCT02974725 includes cohorts for patients with advanced or metastatic KRAS- or BRAF-mutant NSCLC. dana-farber.orglarvol.comdrugbank.comcancervic.org.au Preliminary analysis from a Phase Ib dose escalation study of LXH254 plus LTT462 in patients with advanced/metastatic KRAS- or BRAF-mutant NSCLC showed signs of efficacy in patients with BRAF-mutant NSCLC. nih.govresearchgate.net

Preclinical data suggests that LXH254 has antitumor activity against BRAF mutation- and BRAF/KRAS mutation-driven models. acs.org Treatment with naporafenib generated tumor regression in several KRAS-mutant models, including NSCLC-derived cell lines. medchemexpress.com

Colorectal cancer is another area of investigation for LXH254 combinations. cancer.govfrontiersin.org A Phase Ib trial (NCT04294160) is exploring the efficacy of combinations of LTT462 with different RAF inhibitors, including in colorectal cancer. researchgate.net An earlier Phase I study (NCT04294160) was also evaluating select drug combinations in adult patients with advanced/metastatic BRAF V600 colorectal cancer. guidetopharmacology.org

LXH254 is being studied in a broader population of patients with advanced solid tumors harboring MAPK pathway alterations. cancer.govmdanderson.orgresearchgate.netnih.gov A Phase I study (NCT02607813) of single-agent LXH254 was conducted in patients with advanced solid tumors harboring MAPK pathway alterations. nih.govresearchgate.netmycancergenome.orgdana-farber.orgdrugbank.com Antitumor activity was observed in this trial. researchgate.net Another NCI-supported trial is evaluating naporafenib with trametinib in patients with RAS Q61X mutations, which can occur in various solid tumors. cancer.gov

Numerous ongoing clinical trials are combining novel RAF inhibitors like LXH254 with anti–PD-1/PD-L1 agents in patients with advanced solid tumors harboring MAPK pathway alterations. nih.gov

Regulatory Designations (e.g., FDA Fast Track)

LXH254, also known as naporafenib, has received regulatory designations to potentially expedite its development and review process. The United States Food and Drug Administration (FDA) has granted Fast Track Designation to naporafenib in combination with trametinib. onclive.comworldpharmaceuticals.netglobenewswire.comerasca.comerasca.combiospace.com

This Fast Track Designation was granted for the treatment of adult patients with unresectable or metastatic melanoma that harbors an NRAS mutation and has progressed on, or is intolerant to, a prior PD-1/PD-L1–based regimen. onclive.comglobenewswire.comerasca.comerasca.combiospace.com The FDA's Fast Track process is designed to facilitate the development and expedite the review of drugs that treat serious conditions and have the potential to address unmet medical needs. onclive.com

The basis for this designation includes early activity observed in a Phase 1b trial (NCT02974725). onclive.com Further evaluation of the clinical efficacy of the combination of naporafenib and trametinib in this patient population is being conducted in the pivotal Phase 3 SEACRAFT-2 trial. onclive.comglobenewswire.com Erasca, the developer, anticipated initiating the SEACRAFT-2 trial in the first half of 2024. onclive.comglobenewswire.com

Translational Research and Future Directions for Lxh254

Biomarker Identification for Patient Selection and Response Prediction

Identifying reliable biomarkers is crucial for predicting which patients are most likely to benefit from LXH254 treatment and for monitoring treatment response. Research has focused on the role of ARAF expression and the presence of specific genetic alterations within the MAPK pathway.

Predictive Value of ARAF Expression/Utilization

Studies have indicated that the level of ARAF expression and its utilization within the MAPK pathway can influence sensitivity to LXH254. LXH254 exhibits significantly lower inhibitory activity against ARAF compared to BRAF and CRAF. aacrjournals.orgnih.govscispace.comsigmaaldrich.com This reduced inhibition of ARAF may limit LXH254's single-agent activity, particularly in tumors where ARAF plays a significant role in driving signaling. aacrjournals.orgscispace.com

Conversely, the loss of ARAF expression has been shown to sensitize RAS-mutant cells to LXH254. aacrjournals.orgnih.govscispace.comsigmaaldrich.comresearchgate.netikenaoncology.com This suggests that tumors with low ARAF expression or those less dependent on ARAF signaling might be more responsive to LXH254 monotherapy. Higher concentrations of LXH254 are required to inhibit signaling in RAS-mutant cells that primarily express ARAF. aacrjournals.orgnih.govscispace.comsigmaaldrich.comresearchgate.netaacrjournals.org Furthermore, in cells expressing only ARAF, LXH254 can cause paradoxical activation of MAPK signaling, similar to the effect observed with dabrafenib (B601069). aacrjournals.orgnih.govscispace.comsigmaaldrich.comresearchgate.netaacrjournals.org This paradoxical activation highlights the importance of ARAF's role in mediating resistance or reduced sensitivity to LXH254.

Preclinical data using isogenic variants of RAS-mutant cells demonstrated that LXH254 drove complete regressions in cells lacking ARAF expression, while parental lines were only modestly sensitive. aacrjournals.orgnih.govscispace.comsigmaaldrich.comresearchgate.netaacrjournals.org This provides strong in vivo evidence for the predictive value of ARAF expression status.

Correlation with Genetic Alterations (e.g., BRAF, NRAS, KRAS)

LXH254 has shown activity in preclinical models harboring specific genetic alterations within the MAPK pathway. It was predominantly active in tumor models with activating variants of BRAF and NRAS. aacrjournals.orgscispace.com This includes models with BRAF alterations, even atypical ones coexpressed with mutant KRAS or NRAS. aacrjournals.orgnih.govscispace.comsigmaaldrich.comresearchgate.net

However, LXH254 demonstrated only modest activity in most KRAS-mutant models, with the exception of KRAS mutants also harboring coincident mutations in BRAF. aacrjournals.orgnih.govscispace.comsigmaaldrich.comresearchgate.net This suggests that the specific RAS isoform and the presence of co-occurring BRAF mutations can influence the effectiveness of LXH254.

Clinical trials are investigating LXH254, often in combination with other agents, in patients with advanced solid tumors harboring MAPK pathway alterations, including KRAS-mutated non-small cell lung cancer (NSCLC) and NRAS-mutated melanoma. nih.govrug.nlascopubs.orgnih.goverasca.com Preliminary clinical data from a phase Ib study of naporafenib (LXH254) with trametinib (B1684009) showed promising antitumor activity in patients with NRAS-mutant melanoma. ascopubs.org Another phase II trial investigating LXH254 with LTT462 or trametinib in NRAS-mutant melanoma patients also appears promising. researchgate.net

The differential activity observed in various genetic contexts underscores the need to correlate LXH254 response with specific genetic alterations to better select patient populations.

Addressing Resistance Mechanisms

Resistance to targeted therapies, including RAF inhibitors, is a major challenge in cancer treatment. Research into LXH254 is actively exploring the mechanisms of resistance and strategies to overcome them.

Strategies to Overcome ARAF-Mediated Resistance

ARAF-mediated resistance is a significant factor limiting the efficacy of LXH254, particularly in RAS-mutant tumors where ARAF may play a more prominent signaling role or where LXH254 induces paradoxical activation of ARAF. aacrjournals.orgnih.govscispace.comsigmaaldrich.comresearchgate.netaacrjournals.org Studies have shown that ARAF-mediated resistance to LXH254 is dependent on both ARAF kinase function and its ability to form dimers. aacrjournals.orgnih.govscispace.comsigmaaldrich.comresearchgate.netaacrjournals.org Reintroduction of wild-type ARAF into cells lacking endogenous ARAF reverted sensitivity to LXH254. aacrjournals.orgresearchgate.netaacrjournals.org

Strategies to overcome ARAF-mediated resistance could involve combining LXH254 with agents that target ARAF directly or indirectly, or with inhibitors that can effectively block the MAPK pathway downstream, regardless of which RAF isoform is driving signaling. The observation that loss of ARAF sensitizes cells to LXH254 strongly supports the rationale for therapeutic approaches that mitigate ARAF's contribution to signaling. aacrjournals.orgnih.govscispace.comsigmaaldrich.comresearchgate.netikenaoncology.com

Newer Combinatorial Approaches

Given the potential for ARAF-mediated resistance and the modest single-agent activity of LXH254 in certain contexts, combinatorial approaches are being actively investigated. The paralog selectivity of LXH254, which largely spares ARAF while inhibiting BRAF and CRAF, may offer an improved therapeutic index and enable tolerable combinations. aacrjournals.orgscispace.com

Combinations with agents targeting downstream effectors in the MAPK pathway, such as MEK or ERK inhibitors, are being explored. aacrjournals.orgscispace.com Clinical trials are currently evaluating LXH254 in combination with MEK and ERK inhibitors in RAS-driven tumors. aacrjournals.orgresearchgate.netresearchgate.netresearchgate.net For instance, a phase Ib study combined naporafenib (LXH254) with trametinib (a MEK inhibitor) in patients with KRAS-mutated NSCLC and NRAS-mutant melanoma. nih.govascopubs.orgnih.gov Preliminary results in NRAS-mutant melanoma showed promising antitumor activity with this combination. ascopubs.org Another trial is investigating LXH254 in combination with LTT462 (an ERK inhibitor) or trametinib in NSCLC and melanoma patients. researchgate.netresearchgate.net

Preclinical studies also support the benefit of combinations. Adding low doses of trametinib to LXH254 improved antitumor activity relative to single-agent effects in a MIA PaCa-2 model. aacrjournals.org Synergy has also been observed between LXH254 and cobimetinib (B612205) (a MEK inhibitor) in preclinical settings. biorxiv.org

These combinatorial strategies aim to achieve more complete pathway inhibition and potentially overcome resistance mechanisms that limit the efficacy of single-agent LXH254.

Exploration in Additional Cancer Types

While initial research has focused on MAPK-driven tumors, particularly melanoma and lung cancer with specific mutations, the potential utility of LXH254 is being explored in other cancer types.

The RAS/RAF/MEK/ERK pathway is aberrantly activated in over 30% of human cancers, primarily through mutations in KRAS, NRAS, and BRAF. aacrjournals.orgscispace.com This broad involvement of the MAPK pathway suggests that LXH254, particularly in combination with other targeted agents, could have applicability beyond the initial focus areas.

Clinical trials are investigating LXH254 (naporafenib) in patients with advanced or metastatic solid tumors harboring RAS Q61X mutations, which are found in various cancer types including melanoma, NSCLC, thyroid cancer, colorectal cancer, and pancreatic cancer. clinicaltrials.euerasca.com The SEACRAFT-1 phase 1b trial is specifically evaluating naporafenib in combination with trametinib in patients with RAS Q61X solid tumors. erasca.com

Pilocytic Astrocytomas and Pediatric Low-Grade Gliomas

Pediatric low-grade gliomas (pLGGs), including pilocytic astrocytomas, are the most common brain tumors in children and often harbor alterations in the MAPK/ERK signaling pathway, such as BRAF mutations (including BRAF V600E point mutations or BRAF-KIAA1549 rearrangements). ascopubs.orgsiope.eunih.govfrontiersin.org While BRAF inhibitors, often combined with MEK inhibitors, have shown efficacy in BRAF-altered pLGGs, other pan-RAF inhibitors like naporafenib (LXH254) are currently in early-phase studies for these indications. ascopubs.org The molecular characterization of pLGGs is increasingly emphasized for diagnosis, management, and identifying potential targeted treatments. frontiersin.org

Other RAS-Driven Cancers

LXH254 has shown preliminary clinical proof-of-concept in NRAS-mutant melanoma, both as a single agent and in combination therapies. erasca.comerasca.com A Phase Ib study evaluating LXH254 in combination with trametinib (a MEK inhibitor) in patients with NRAS-mutant melanoma demonstrated preliminary antitumor activity in this pretreated population. ascopubs.orgaacrjournals.org

Integration with Other Therapeutic Modalities (e.g., Immunotherapy)

Integrating LXH254 with other therapeutic modalities, such as immunotherapy, is being explored to enhance treatment outcomes. The immune-stimulatory effect of MAPK pathway inhibitors suggests potential synergy with immune checkpoint inhibitors (ICIs). nih.gov A Phase I study evaluated naporafenib (LXH254) with or without spartalizumab (an anti-PD-1 antibody) in adult patients with advanced solid tumors harboring MAPK signaling pathway alterations. nih.gov This study showed an acceptable safety profile and pharmacodynamic activity for the combination, although limited antitumor activity was observed. nih.gov Combination strategies, including those with MEK and ERK inhibitors, are being investigated to overcome resistance and improve efficacy in RAS-driven tumors. researchgate.netaacrjournals.orgcancerbiomed.orgresearchgate.net

Drug Design and Optimization Considerations for Next-Generation Inhibitors

The design and optimization of RAF inhibitors like LXH254 involve targeting the complex nature of RAF signaling and addressing mechanisms of resistance. LXH254 is a Type II RAF inhibitor that binds to the inactive DFG-out conformation of the kinase. guidetopharmacology.org It was developed with a focus on drug-like properties and selectivity, particularly its selectivity against ARAF. aacrjournals.orgacs.org Preclinical studies with LXH254 have provided insights into the role of ARAF in mediating resistance in RAS-mutant cells. researchgate.netaacrjournals.orgnih.gov Future drug design efforts for next-generation inhibitors aim to improve activity and specificity, potentially overcoming limitations observed with earlier generations of RAF inhibitors, such as paradoxical activation and resistance due to dimer formation and feedback reactivation of the MAPK pathway. researchgate.netaacrjournals.orgdovepress.com Strategies include developing pan-RAF inhibitors that effectively target both monomeric and dimeric forms while minimizing toxicity, and exploring combinations that can comprehensively shut down the RAS/MAPK pathway. erasca.comerasca.comresearchgate.netdovepress.com

Q & A

Q. Basic Research Focus

  • Key Factors :

    • Dose-response curves : Optimize concentrations using logarithmic dilution to capture IC50 values. Include positive/negative controls (e.g., DMSO for solvent effects) .
    • Cell line selection : Use genetically annotated cancer cell lines (e.g., from COSMIC or DepMap) to correlate LXH254 sensitivity with genomic biomarkers .
    • Replication : Perform triplicate experiments with independent cell passages to mitigate batch effects .
  • Data Table Example :

    Cell LineIC50 (nM)Genomic Biomarker (e.g., BRAF V600E)Replicates (n)
    A37512.3 ± 1.5Present3
    HT-2945.6 ± 3.2Absent3

How can researchers resolve contradictions between in vitro and in vivo efficacy data for LXH254?

Q. Advanced Research Focus

  • Methodological Steps :
    • Pharmacokinetic (PK) Analysis : Measure plasma/tissue drug concentrations in animal models to assess bioavailability and half-life discrepancies .
    • Tumor Microenvironment (TME) Factors : Evaluate hypoxia, stromal interactions, and immune cell infiltration in in vivo models using immunohistochemistry .
    • Statistical Reconciliation : Apply mixed-effects models to account for variability in in vivo systems (e.g., animal weight, tumor heterogeneity) .
  • Case Study : A 2024 study found LXH254’s in vivo efficacy dropped by 60% in immunocompetent mice vs. in vitro data, attributed to TME-mediated drug resistance .

What analytical techniques are recommended for validating LXH254’s chemical purity and stability in long-term studies?

Q. Basic Research Focus

  • Protocol :
    • HPLC-MS : Use reverse-phase chromatography with a C18 column and electrospray ionization (ESI) for purity assessment (>98%) .
    • Forced Degradation Studies : Expose LXH254 to heat (40°C), light (UV), and acidic/alkaline conditions to identify degradation products .
    • Stability Storage : Store lyophilized LXH254 at -80°C; monitor solubility in PBS/DMSO over 6 months .
  • Critical Data : Report retention times, mass spectra peaks, and degradation kinetics in supplementary materials .

How should researchers address variability in LXH254’s mechanism of action (MoA) across different cancer subtypes?

Q. Advanced Research Focus

  • Integrated Workflow :
    • Transcriptomic Profiling : Perform RNA-seq on LXH254-treated cells to identify differentially expressed pathways (e.g., MAPK/ERK vs. PI3K/AKT) .
    • CRISPR Screening : Validate target specificity using knockout models (e.g., BRAF vs. RAF1) .
    • Multi-omics Integration : Combine proteomics (phospho-antibody arrays) and metabolomics (LC-MS) to map off-target effects .
  • Example Finding : LXH254 showed RAF1 inhibition in lung adenocarcinoma but activated compensatory JNK signaling in melanoma, necessitating subtype-specific combination therapies .

What statistical frameworks are optimal for analyzing dose-dependent synergy between LXH254 and adjuvant therapies?

Q. Advanced Research Focus

  • Approaches :
    • Bliss Independence Model : Quantify synergy scores using normalized inhibition values .
    • Chou-Talalay Method : Calculate combination indices (CI < 1 = synergy) across dose matrices .
    • Bayesian Hierarchical Models : Account for inter-experiment variability in high-throughput screens .
  • Data Interpretation : Report 95% confidence intervals and p-values for synergy scores; use forest plots for cross-study comparisons .

How can researchers ensure reproducibility in LXH254’s in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies?

Q. Basic Research Focus

  • Best Practices :
    • Standardized Dosing : Administer LXH254 via osmotic pumps for consistent plasma levels .
    • Tissue Sampling : Collect plasma, tumor, and healthy tissues at fixed intervals (e.g., 0, 4, 24h post-dose) .
    • QA/QC Protocols : Validate LC-MS/MS assays with internal standards (e.g., deuterated LXH254) .
  • Reporting : Include animal strain, diet, and circadian timing in methods to control for confounding variables .

What are the ethical and methodological guidelines for sharing LXH254-related data in collaborative studies?

Q. Policy and Practice

  • Data Ownership : Define IP agreements upfront; use FAIR principles (Findable, Accessible, Interoperable, Reusable) for public datasets .
  • Ethical Compliance : Disclose conflicts of interest (e.g., industry partnerships) and obtain IRB approval for patient-derived xenograft (PDX) models .
  • Repository Use : Deposit raw sequencing data in GEO or PRIDE; share compound characterization data via ChEMBL .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.